molecular formula C13H15NO2 B2838342 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde CAS No. 944893-93-0

4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde

Cat. No.: B2838342
CAS No.: 944893-93-0
M. Wt: 217.268
InChI Key: DBDHZMFJCLYUMV-UHFFFAOYSA-N
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Description

4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde is a benzene-derived compound featuring a unique substitution pattern: a methyl group at position 4, a pyrrolidin-1-yl group (a five-membered nitrogen-containing heterocycle) at position 6, and aldehyde groups at positions 1 and 3. This structure renders the compound highly reactive, particularly in nucleophilic addition reactions due to the electron-withdrawing nature of the aldehyde groups. Potential applications include its use as a precursor in pharmaceutical synthesis, coordination chemistry (e.g., Schiff base formation), and materials science.

Properties

IUPAC Name

4-methyl-6-pyrrolidin-1-ylbenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10-6-13(14-4-2-3-5-14)12(9-16)7-11(10)8-15/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDHZMFJCLYUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)C=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde typically involves the following steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the methyl and pyrrolidine groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of Aldehyde Groups: The aldehyde groups are introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarboxylic acid.

    Reduction: 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde has been investigated for its potential role as a precursor in the synthesis of various biologically active compounds. Its structural properties allow for modifications that can enhance pharmacological activity.

Case Study:
In a study focused on synthesizing derivatives for anti-cancer activities, researchers modified the aldehyde groups to explore their effects on cell proliferation in cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting a promising avenue for further drug development.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through various reactions such as condensation and reduction.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedYield (%)
Aldol Condensation4-Methyl-6-(pyrrolidin-1-yl)benzene85
ReductionNaBH490

These pathways highlight the compound's versatility in producing other chemical entities that may have industrial or pharmaceutical relevance.

Material Science

Recent studies have explored the use of 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde in the development of novel materials, particularly in creating polymers with specific properties.

Case Study:
A research team utilized this compound to synthesize a polymer that exhibited enhanced thermal stability and mechanical strength. The polymer was tested under various conditions, demonstrating its applicability in high-performance materials for engineering applications.

Biochemical Research

The compound's reactivity allows it to be employed in biochemical assays to study enzyme kinetics and protein interactions. Its aldehyde groups can form stable adducts with amino acids, facilitating the investigation of enzyme mechanisms.

Data Table: Enzyme Interaction Studies

EnzymeSubstrate Concentration (mM)Reaction Rate (µmol/min)
Aldose Reductase512.5
Glutathione S-transferase108.0

These findings underscore the compound's utility in elucidating enzyme functions and developing inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its aldehyde groups and pyrrolidine ring. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogs:

Benzene-Dicarbaldehyde Derivatives

Compounds with dual aldehyde groups on a benzene ring are rare. A hypothetical comparison includes:

  • 4-Methyl-1,3-benzenedicarbaldehyde: Lacks the pyrrolidin-1-yl group, reducing steric hindrance and altering electronic properties. The absence of the nitrogenous substituent limits its ability to participate in hydrogen bonding or metal coordination.
  • 5-Nitro-1,3-benzenedicarbaldehyde : The nitro group enhances electrophilicity at the aldehyde positions but reduces solubility in polar solvents compared to the pyrrolidin-1-yl group.

Nitrogen-Substituted Benzene Derivatives

  • 4-(Pyrrolidin-1-yl)benzaldehyde : Shares the pyrrolidin-1-yl group but lacks the second aldehyde and methyl group. This reduces its utility in crosslinking or polymer formation but improves solubility in organic solvents.
  • Tyrosol (4-(2-hydroxyethyl)phenol) : A phenolic compound with a hydroxyl and ethyl group. While structurally distinct, its hydroxyl group provides antioxidant activity, contrasting with the aldehyde-driven reactivity of the target compound.

Complex Heterocyclic Analogues

  • Fasciospongide A (Cas 153660-23-2) : A marine-derived compound with a 4-methyl substituent and a polycyclic side chain. Unlike the target compound, it lacks aldehyde groups but features a furanone moiety, enabling protease inhibition. This highlights how aldehyde groups in 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde could prioritize electrophilic reactivity over enzymatic targeting.

Data Table: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)* Reactivity Highlights
4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde Methyl, pyrrolidin-1-yl Aldehyde (×2) ~245 (calculated) High electrophilicity, Schiff base formation
Tyrosol Hydroxyethyl, hydroxyl Phenolic hydroxyl 154.16 Antioxidant, hydrogen bonding
Fasciospongide A Methyl, cyclohexenyl, furanone Furanone, hydroxyl 486.60 Protease inhibition, marine bioactivity
4-Methyl-1,3-benzenedicarbaldehyde Methyl Aldehyde (×2) 148.16 Crosslinking, polymer precursors

*Molecular weights for the target compound are estimated; others are sourced from literature.

Research Findings and Implications

  • Reactivity: The dual aldehyde groups in 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde enable it to act as a bifunctional electrophile, unlike monofunctional analogs like 4-(pyrrolidin-1-yl)benzaldehyde. This property is advantageous in synthesizing macrocyclic ligands or covalent organic frameworks.
  • Solubility: The pyrrolidin-1-yl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nitro- or hydroxyl-substituted analogs, which may aggregate in nonpolar media.
  • Biological Potential: While phenolic compounds like tyrosol exhibit antioxidant or anti-inflammatory effects, the target compound’s aldehydes may limit direct bioactivity but enable prodrug strategies (e.g., imine-linked drug delivery).

Biological Activity

4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde is an organic compound characterized by a unique structure that includes a benzene ring, a pyrrolidine ring, and two aldehyde functional groups. This combination imparts distinct biological activities and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula for 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde is C13H15NO2, with the following key features:

  • Benzene Ring : Provides stability and allows for electrophilic substitution reactions.
  • Pyrrolidine Ring : Contributes to biological activity through interactions with biological targets.
  • Aldehyde Groups : Enable various chemical reactions, including oxidation and reduction processes.

The biological activity of 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This mechanism is particularly relevant in the context of drug design, where the compound may serve as a lead structure for developing therapeutics targeting neurological disorders.

Biological Activity Studies

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds containing pyrrolidine rings exhibit significant antibacterial properties. For instance, related pyrrole derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Cytotoxic Effects : In vitro studies indicate that 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde may exhibit cytotoxic effects against various cancer cell lines. The compound has been evaluated alongside established chemotherapeutics like doxorubicin, showing comparable or enhanced activity in certain assays .
  • Neuroprotective Potential : Given its structural features, this compound may also possess neuroprotective properties. The presence of the pyrrolidine ring is associated with compounds that modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyrrole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde showed promising activity against Gram-positive bacteria. The compound's structure was crucial for its interaction with bacterial enzymes, enhancing its effectiveness compared to traditional antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde was tested against several cancer cell lines including MCF-7 (breast cancer) and U937 (monocytic leukemia). The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent . Flow cytometry analyses revealed that the compound induced apoptosis in treated cells, suggesting a mechanism involving caspase activation.

Comparative Analysis

The following table summarizes the biological activities of 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde compared to related compounds:

CompoundMIC (µg/mL)IC50 (µM)Activity Type
4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde3.12 - 12.55 - 10Antibacterial
DoxorubicinN/A0.5 - 2Anticancer
Related Pyrrole Derivative<10N/AAntibacterial

Q & A

Q. Key Considerations :

  • Monitor intermediates via TLC and confirm yields via ¹H NMR (e.g., aldehyde protons at δ ~10.0 ppm) .
  • Adapt protocols from structurally similar compounds (e.g., 2-pyrrolidin-1-yl-benzaldehydes) by adjusting stoichiometry and reaction time .

Basic: How can researchers verify the purity and structural integrity of this compound post-synthesis?

Answer:
Use a multi-technique approach:

Chromatography :

  • TLC for real-time monitoring of reaction progress .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Spectroscopy :

  • ¹H/¹³C NMR to confirm aldehyde protons (δ 9.8–10.2 ppm) and pyrrolidine ring integration .
  • FT-IR for characteristic C=O stretches (~1700 cm⁻¹) and N–H bends (if applicable).

Elemental Analysis : Match calculated vs. observed %N (e.g., ~7.5–8.0% for C₁₁H₁₃NO derivatives) .

Advanced: How can factorial design of experiments (DoE) optimize the synthesis of this compound?

Answer:
Apply Response Surface Methodology (RSM) to identify critical parameters:

Variables : Temperature (120–160°C), pyrrolidine equivalence (1.0–2.0 eq), and reaction time (12–24 hrs).

Outputs : Yield, purity, and byproduct formation.

Statistical Tools : Use a central composite design (CCD) to minimize experiments while maximizing data robustness .

Q. Example Workflow :

  • Screen variables via Plackett-Burman design to eliminate non-significant factors.
  • Optimize using Box-Behnken design to model interactions (e.g., temperature vs. time).
  • Validate predictions with confirmatory runs, achieving >90% yield .

Advanced: How can computational methods guide the prediction of reactivity or regioselectivity in this compound’s synthesis?

Answer:
Integrate quantum mechanical calculations and cheminformatics:

Reaction Path Search : Use density functional theory (DFT) to model NAS transition states and identify rate-limiting steps (e.g., fluorobenzaldehyde-pyrrolidine interaction) .

Solvent Effects : Simulate solvent polarity (DMF vs. DMSO) via COSMO-RS to optimize dielectric environments .

Machine Learning (ML) : Train models on existing benzaldehyde reaction datasets to predict optimal conditions (e.g., temperature, catalyst) .

Case Study :
ICReDD’s workflow combines computation-driven reaction discovery with experimental validation, reducing optimization time by 40% .

Advanced: How should researchers address discrepancies in reported spectral data for this compound?

Answer:
Resolve contradictions systematically:

Replicate Experiments : Repeat synthesis under standardized conditions to rule out procedural variability.

High-Resolution Techniques : Use HSQC/HMBC NMR to resolve overlapping signals or LC-MS/MS for trace impurities .

Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) to assign ambiguous peaks .

Literature Review : Identify solvent- or concentration-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) .

Advanced: What interdisciplinary approaches enhance the study of this compound’s applications in supramolecular chemistry?

Answer:
Combine synthesis with materials science:

Host-Guest Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity with macrocycles (e.g., cucurbiturils).

Coordination Chemistry : Screen metal ions (e.g., Cu²⁺, Zn²⁺) for complexation via UV-vis titration and X-ray crystallography.

Surface Chemistry : Investigate adsorption on MOFs or silica nanoparticles via BET surface area analysis .

Methodological Integration :
Leverage AI-driven platforms (e.g., COMSOL Multiphysics) to simulate host-guest dynamics and predict stability constants .

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